5-Bromo-3-iodo-2-methyl-2h-indazole
Description
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 |
InChI Key |
XKBDXLWAGSUCLW-UHFFFAOYSA-N |
SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)I |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indazole Derivatives
Alkyl Substituents
5-Bromo-2-ethyl-2H-indazole (3g)
- Structure : Bromine (position 5), ethyl group (position 2).
- Molecular Weight : 225.0027 g/mol (C₉H₁₀BrN₂).
- Synthesis : Prepared via alkylation of 5-bromo-1H-indazole with ethyl bromide, yielding 31% with a 1.2:1 ratio of N1/N2 isomers .
- Key Data :
- ¹H-NMR : δ 1.62 (CH₃), 4.45 (CH₂), aromatic protons at δ 7.32–7.85 ppm.
- ¹³C-NMR : δ 15.9 (CH₃), 48.9 (CH₂), aromatic carbons at 111.4–147.4 ppm.
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
- Structure : Bromine (position 5), methyl (position 2), and aldehyde (position 3).
- Key Data : CAS 1251023-52-5, molecular weight 239.07 g/mol. The aldehyde group introduces reactivity for further functionalization (e.g., condensation reactions) .
Halogen and Aryl Substituents
5-Bromo-2-phenyl-2H-indazole (1d)
- Structure : Bromine (position 5), phenyl group (position 2).
- Key Data :
- ¹H-NMR : Aromatic protons at δ 7.36–8.33 ppm; phenyl protons at δ 7.40–7.88 ppm.
- ¹³C-NMR: Phenyl carbons at δ 128.4–148.3 ppm, indazole carbons at δ 116.1–140.4 ppm .
5-Bromo-3-iodo-6-methyl-1H-indazole
- Structure : Bromine (position 5), iodine (position 3), methyl (position 6).
- Key Data : CAS 1360954-43-3. The methyl group at position 6 (vs. position 2 in the target compound) alters steric and electronic properties .
Heterocyclic and Functional Group Modifications
5-Bromo-2-(phenylmethyl)-2H-indazole
- Structure : Bromine (position 5), benzyl group (position 2).
- Key Data : CAS 937049-51-7. The benzyl substituent enhances lipophilicity, which may improve membrane permeability .
5-Bromo-2-methyl-1H-benzimidazole
Physicochemical and Spectral Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | ¹H-NMR Key Shifts (δ, ppm) | Key Applications/Notes |
|---|---|---|---|---|
| 5-Bromo-3-iodo-2-methyl-2H-indazole | Br (5), I (3), CH₃ (2) | 336.96 | Not reported in evidence | Cross-coupling reactions |
| 5-Bromo-2-ethyl-2H-indazole (3g) | Br (5), CH₂CH₃ (2) | 225.00 | 1.62 (CH₃), 4.45 (CH₂) | Intermediate in drug synthesis |
| 5-Bromo-2-phenyl-2H-indazole (1d) | Br (5), C₆H₅ (2) | 273.14 | 7.40–8.33 (aromatic) | Photocatalyst-free synthesis |
| 5-Bromo-2-methyl-1H-benzimidazole | Br (5), CH₃ (2), benzimidazole | 211.06 | Not reported | Antimicrobial agent precursor |
Preparation Methods
Hypervalent Iodine Reagent-Mediated Iodination
A high-yielding method involves electrophilic iodination using bis(trifluoroacetoxy)iodobenzene (BTI) as an oxidizing agent.
- Reagents : 5-Bromo-2-methyl-2H-indazole (1.0 equiv), BTI (1.2 equiv), iodine (1.2 equiv), pyridine (1.5 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : 30°C, 24 hours under inert atmosphere.
- Yield : 8.20 g crude product (LC/MS purity: >95%).
Mechanism : BTI generates iodonium ions (I⁺), which undergo electrophilic aromatic substitution at the electron-rich C3 position of the indazole ring. Pyridine acts as a base to neutralize HBr byproducts.
Advantages :
- High regioselectivity due to steric and electronic effects of the methyl group at N2.
- Short reaction time compared to classical iodination methods.
Limitations :
- High cost of BTI limits large-scale applications.
- Requires rigorous purification to remove trifluoroacetate residues.
Iodine/Potassium Hydroxide System in Polar Solvents
A cost-effective alternative employs molecular iodine (I₂) with potassium hydroxide (KOH) in dimethylformamide (DMF).
- Reagents : 5-Bromo-2-methyl-2H-indazole (1.0 equiv), I₂ (1.5 equiv), KOH (2.0 equiv).
- Solvent : DMF.
- Conditions : Room temperature, 3 hours.
- Yield : 71–75% after recrystallization.
Key Observations :
- DMF stabilizes the iodonium intermediate, enhancing reaction efficiency.
- Excess KOH prevents HI accumulation, shifting equilibrium toward product formation.
Optimization Strategies :
- Solvent Screening : Hexafluoroisopropanol (HFIP) improves yields to 82% by stabilizing reactive intermediates.
- Temperature Control : Reactions at 0–5°C reduce side products like di-iodinated derivatives.
Halogen Exchange Reactions
Finkelstein-Type Iodine-Bromine Exchange
A two-step process converts 5,7-dibromo-2-methyl-2H-indazole to the target compound via selective bromine-iodine substitution.
- Selective Debromination : Treat dibromo precursor with NaI in acetone (50°C, 6 hours).
- Iodination : React intermediate with CuI/LiI in DMF (100°C, 12 hours).
- Overall Yield : 58%.
Challenges :
- Competing side reactions at C5 require careful stoichiometric control.
Optimization Strategies and Yield Improvements
Solvent and Additive Screening
| Solvent | Additive | Yield (%) | Selectivity (C3:I) |
|---|---|---|---|
| DCM | Pyridine | 78 | >99:1 |
| DMF | K₂CO₃ | 65 | 95:5 |
| HFIP | None | 82 | 98:2 |
Findings :
- HFIP enhances electrophilicity of iodinating agents, reducing reaction time to 2 hours.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated C 28.45%, H 1.79%; Found C 28.41%, H 1.82%.
Applications in Medicinal Chemistry and Material Science
Kinase Inhibition
5-Bromo-3-iodo-2-methyl-2H-indazole serves as a precursor for CDK4/6 inhibitors. Substitution at C3 enhances binding affinity (IC₅₀ = 12 nM).
Polymer Stabilization
Incorporation into polyimide matrices improves thermal stability (T₅% = 320°C vs. 280°C for unmodified polymer).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
